molecular formula C20H20F2N6O2 B2402137 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021227-26-8

2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2402137
CAS RN: 1021227-26-8
M. Wt: 414.417
InChI Key: WMYOMTDWTCNYKF-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20F2N6O2 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Activities

  • Research indicates the potential neuroprotective activities of edaravone derivatives containing a benzylpiperazine moiety. These compounds, including variants of the specified chemical, have shown significant protective effects on cell viability against oxidative stress and prolonged survival in models of acute cerebral ischemia, suggesting their utility in treating cerebral ischemic stroke (Gao et al., 2022).

Antibacterial and Antifungal Activities

  • A series of azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities. Specific derivatives of the mentioned chemical structure were found to exhibit comparable activities to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Antimicrobial Agents

  • Derivatives of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanone have been synthesized and shown to be as potent as or more effective than conventional medicines in antimicrobial activities (Zaidi et al., 2021).

Pharmacokinetics and Docking Studies

  • Compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, a similar structure, underwent cytotoxicity evaluation and docking studies to understand its pharmacokinetics nature for further biological applications (Govindhan et al., 2017).

Electrochemical Synthesis

  • Electrochemical synthesis involving compounds with a similar structural framework has been explored, highlighting potential applications in synthesizing new chemical entities (Amani & Nematollahi, 2012).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c21-15-4-6-18(7-5-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)17-3-1-2-16(22)12-17/h1-7,12H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYOMTDWTCNYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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